2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride
Overview
Description
2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H14ClNOS and its molecular weight is 231.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Identification and Derivatization
- Identification and Derivatization of Selected Cathinones: This study focuses on the identification of novel hydrochloride salts of cathinones, including derivatives of 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one. Properties were examined using GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction. This research contributes to the understanding of these compounds' properties and aids in their identification through spectroscopic methods (Nycz et al., 2016).
Synthesis and Polymerization Studies
- Synthesis of Conducting Polymers: A study on the synthesis of conducting polymers based on derivatives, including those similar to 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, revealed insights into their electronic properties and potential applications in electronic devices. The research focused on the UV-visible absorption bands, electrochemical gaps, and electrical conductivity of these polymers (Pandule et al., 2014).
Generation of Diverse Compounds
- Alkylation and Ring Closure Reactions: A study utilized a ketonic Mannich base derived from 2-acetylthiophene, structurally related to 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one, to generate a diverse library of compounds. This research demonstrates the potential of such structures in synthesizing a wide range of chemical compounds through various chemical reactions (Roman, 2013).
Quantum Chemical Investigations
- Quantum Chemical Properties: Research on the DFT and quantum-chemical calculations of compounds structurally similar to 2-(pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one provides insights into their electronic properties. This includes the study of molecular orbitals and densities, which is crucial for understanding the electronic behavior of these molecules (Bouklah et al., 2012).
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1-thiophen-2-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8;/h2,4,6,8,11H,1,3,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFENKIBYVSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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